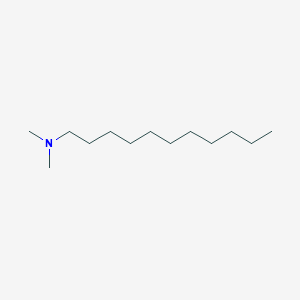

N,N-Dimethylundecylamine

Description

Significance of Tertiary Amines in Advanced Chemical Systems

Tertiary amines are a class of organic compounds that play a crucial role in a multitude of chemical processes and applications. Their industrial importance is well-established, serving as essential intermediates in the synthesis of rust preventives, surfactants, bactericides, and textile dyeing aids. google.com In the realm of polymer chemistry, certain tertiary amines are vital as catalysts for the production of urethanes. google.com

The utility of tertiary amines extends into the field of medicinal chemistry, where they are recognized as attractive structural motifs for bioactive molecules, natural products, and pharmaceuticals. rsc.org The specific three-dimensional arrangement of substituents around the nitrogen atom can be critical for biological activity, making the synthesis of chiral α-tertiary amines an intensive area of research. rsc.org Furthermore, significant progress has been made in understanding and utilizing the oxidation of tertiary amines through transition-metal catalysis, a process fundamental in nature and one that provides efficient pathways to new nitrogen-containing compounds. sioc-journal.cn This includes oxidative processes like demethylation, amidation, and the formation of N-oxides. sioc-journal.cn

More recently, a novel application for tertiary amines has emerged in the field of green chemistry. Certain tertiary amines function as "switchable-hydrophilicity solvents," which can reversibly change from being water-immiscible (hydrophobic) to water-miscible (hydrophilic) in response to a trigger like the introduction and removal of CO2. researchgate.net This property is being explored for more sustainable chemical processes, such as oil extraction and catalyst recycling. onepetro.org

Historical Context and Evolution of Research on N,N-Dimethylundecylamine and Related Compounds

The study of aliphatic amines has evolved significantly over the past century. Early research, dating back to the 1940s, focused on understanding the fundamental physicochemical properties of long-chain amine salts in aqueous solutions, which was significant for interpreting micelle theory. acs.org Historically, the industrial production of these amines has been heavily dependent on fossil fuel feedstocks. rsc.org

The evolution of this field has been marked by advancements in synthesis methodologies. A key area of development has been in catalysis, with ongoing efforts to create more efficient and selective catalysts for the amination of alcohols to produce tertiary amines. google.comacs.org For instance, research has progressed from bimetallic copper/nickel catalysts to more advanced trimetallic systems incorporating noble metals to achieve higher yields and selectivity at lower temperatures. google.com

In parallel with synthetic advancements, the focus of research has shifted from broad industrial commodities towards specialized, high-value applications. There is a growing academic and industrial interest in producing aliphatic amines from renewable biomass, such as carbohydrates and natural oils, to address sustainability concerns. rsc.org Within this context, specific long-chain amines like this compound, while not a bulk chemical, have found niche roles where their specific chain length and structure are advantageous. Research on such compounds has moved from basic characterization to their application in creating highly specific functional molecules for medicine and biotechnology.

Scope and Objectives of Current Academic Investigations

Current research on this compound is primarily focused on its use as a precursor for creating specialized derivatives with applications in biochemistry and medicinal chemistry. The specific length of its undecyl (C11) chain is crucial for these targeted functions.

A significant area of investigation is in structural biology, where its derivative, this compound N-oxide (UDAO or C11DAO), is employed as a non-ionic detergent. gla.ac.ukscholaris.ca UDAO is used to solubilize, stabilize, and facilitate the crystallization of membrane proteins, which are notoriously difficult to study. gla.ac.uknih.gov For example, it has been instrumental in structural studies of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for treating autoimmune diseases and cancer. nih.govresearchgate.net The objective of these studies is to elucidate the three-dimensional structure of protein-inhibitor complexes to guide rational drug design. nih.gov

In medicinal chemistry, this compound serves as a foundational scaffold for the synthesis of novel therapeutic agents. Researchers have developed a series of new amine cyanoborane derivatives, with dimethylundecylamine cyanoborane identified as a lead compound with potent antifungal activity. acs.orgresearchgate.net These compounds have shown efficacy against important human pathogenic fungi, including strains resistant to conventional medicines. acs.org The primary goal of this research is to develop new antifungal agents by leveraging the enhanced activity conferred by the long alkyl chain of the undecylamine (B147597) moiety. acs.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylundecan-1-amine | |

| Synonyms | Dimethylundecylamine | lookchem.com |

| Molecular Formula | C₁₃H₂₉N | smolecule.com |

| Molecular Weight | 199.38 g/mol | smolecule.com |

| Boiling Point | 224°C | smolecule.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

Note: Properties can be confused with related compounds like its N-oxide or amide derivatives in literature. The data presented here is for the tertiary amine.

Table 2: Research Applications of this compound Derivatives This table outlines the primary areas of contemporary research involving derivatives of this compound.

| Derivative Name | Field of Study | Application | Source(s) |

| This compound N-oxide (UDAO) | Structural Biology | Used as a detergent to solubilize and crystallize membrane proteins, such as human dihydroorotate dehydrogenase (DHODH), for structural analysis. | gla.ac.uk, nih.gov, researchgate.net |

| Dimethylundecylamine cyanoborane | Medicinal Chemistry | Serves as a lead compound for a novel class of antifungal agents effective against pathogenic fungi. | acs.org, researchgate.net |

| Dimethylundecylamine dibromocyanoborane | Medicinal Chemistry | A halogenated derivative of the cyanoborane with enhanced antifungal activity. | acs.org, researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFTWUMBYZIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276245 | |

| Record name | N,N-Dimethylundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17373-28-3 | |

| Record name | N,N-Dimethyl-1-undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 359844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylundecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Alkylation Strategies for N,N-Dimethylundecylamine Synthesis

The primary methods for synthesizing this compound involve the formation of carbon-nitrogen bonds through alkylation, starting from simpler amine precursors.

The most fundamental route to this compound is through the direct alkylation of dimethylamine (B145610). This can be achieved using two main types of undecyl-group donors:

Alkylation with Alkyl Halides: A common laboratory and industrial method involves the reaction of dimethylamine with an undecyl halide, such as 1-bromoundecane (B50512) or 1-chloroundecane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.comtue.nl The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic primary carbon of the alkyl halide and displacing the halide ion to form the tertiary amine. tue.nl

Reductive Amination with Alcohols: An alternative, more atom-economical approach is the direct amination of a higher alcohol, specifically 1-undecanol, with dimethylamine. google.com This process typically requires a catalyst and the presence of hydrogen gas. google.com The alcohol is converted in-situ to an aldehyde, which then reacts with the amine to form an iminium ion, followed by reduction to the final tertiary amine.

The efficiency of this compound synthesis is highly dependent on the reaction conditions, which are optimized to maximize yield and purity. smolecule.com For the catalytic amination of alcohols, reaction temperatures typically range from 150°C to 250°C under pressures varying from atmospheric to 100 atm. google.com The flow of hydrogen gas is also a critical parameter, with rates of 10 to 50 cm³/hr per gram of alcohol being reported. google.com In some processes, a gradual reduction of temperature near the reaction's completion can improve selectivity. google.com

For related tertiary amine syntheses, specific catalytic systems have been fine-tuned. For example, triflic acid has shown high efficacy in converting aldehydes to tertiary amines at 150°C, achieving yields between 55% and 99%. smolecule.com Similarly, N-methylation reactions using formaldehyde (B43269) can exceed 90% yield under optimized conditions of 80°C and 20 bar of H₂. semanticscholar.org

Table 1: Selected Reaction Conditions for Tertiary Amine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (atm) | Reported Yield | Ref |

|---|---|---|---|---|---|---|

| Higher Alcohol | Dimethylamine | Copper-Zinc-Ruthenium | 180 - 230 | 1 - 100 | High | google.com |

| Primary/Secondary Amine | Formaldehyde | Ni/Ni@C-700 | 80 | 20 (H₂) | >90% | semanticscholar.org |

| Aldehyde | Dimethylamine | Triflic Acid | 150 | Not Specified | 55-99% | smolecule.com |

Functional Group Transformations and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of this compound dictates its reactivity, primarily as a nucleophile and a base.

This compound readily participates in nucleophilic substitution reactions. smolecule.com Its most characteristic reaction is quaternization, where it reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. smolecule.comresearchgate.net This transformation, known as the Menshutkin reaction, is a classic SN2 process where the tertiary amine nitrogen attacks the electrophilic carbon of the alkyl halide. tue.nl The resulting products, quaternary ammonium compounds (QACs), feature a positively charged nitrogen atom covalently bonded to four alkyl groups, with a halide as the counter-ion. researchgate.netorst.edu This reaction is a general and widely used method for synthesizing various QACs, which have a broad range of applications. nih.gov

Tertiary amines like this compound play a role in condensation reactions involving carbonyl compounds, such as aldehydes and ketones. latech.eduvanderbilt.edu Unlike primary or secondary amines, tertiary amines cannot form stable imines or enamines because they lack a proton on the nitrogen atom that can be eliminated during the dehydration step. peerj.com

However, they can function effectively as base catalysts. researchgate.net In reactions like the Aldol condensation, this compound can deprotonate the α-carbon of a carbonyl compound, creating a nucleophilic enolate ion. vanderbilt.edulibretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to a new carbon-carbon bond and the formation of a β-hydroxy carbonyl compound. libretexts.org

Exploration of Novel Synthetic Pathways and Catalytic Systems

Modern synthetic chemistry seeks more efficient and environmentally benign methods for amine synthesis. The "borrowing hydrogen" methodology represents a significant advance in this area. organic-chemistry.orgnih.gov This technique uses ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂, to facilitate the N-alkylation of amines with alcohols, producing only water as a byproduct. organic-chemistry.orgnih.gov This atom-economical process is highly suitable for synthesizing this compound from dimethylamine and 1-undecanol.

Other innovative catalytic systems have also been developed. A patented process utilizes a copper-zinc-ruthenium catalyst on a synthetic zeolite support for the reaction of higher alcohols with dimethylamine. google.com Research into green chemistry has also yielded heterogeneous catalysts like Ni/Ni@C and Cu/Al₂O₃ for N-methylation reactions using safer C1 sources like formaldehyde or carbon dioxide, avoiding the use of more hazardous traditional methylating agents like methyl iodide. semanticscholar.orgdtu.dk

Table 2: Examples of Novel Catalytic Systems for Tertiary Amine Synthesis

| Catalyst System | Reactants | Method | Key Advantage | Ref |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / dppf | Amine + Alcohol | Borrowing Hydrogen | Atom-economical (water byproduct) | organic-chemistry.orgnih.gov |

| Copper-Zinc-Ruthenium on Zeolite | Higher Alcohol + Dimethylamine | Catalytic Amination | High conversion for long-chain amines | google.com |

| Ni/Ni@C-700-200-2h-EtOH | Primary Amine + Formaldehyde | Reductive N-methylation | High yields (>90%) under mild conditions | semanticscholar.org |

| Co-DABCO-TPA@C-800 | Amine + H₂/CO₂ | Reductive N-methylation | Utilizes CO₂ as a C1 source | semanticscholar.org |

| Zwitterionic Polymer (PDDC) | Amine + CO₂ / Hydrosilane | Reductive N-methylation | Catalyzes CO₂ conversion under mild conditions | dtu.dk |

Catalytic Applications and Reaction Engineering Studies

N,N-Dimethylundecylamine as a Component in Polymerization Catalyst Systems

The primary industrial application of this compound is as a component within catalyst systems for polymerization, specifically for the production of polyurethane foams. google.comgoogleapis.com Tertiary amine catalysts are crucial in polyurethane chemistry to control the complex and competing reactions that lead to the final polymer structure. ekb.egamericanchemistry.com These catalysts work by activating the reactants, thereby influencing the rate of polymer chain growth and the formation of the foam's cellular structure. poliuretanos.com.br this compound is often used as part of a catalyst package, where it works in conjunction with other amines or organometallic compounds to achieve a desired reaction profile. google.comtopicsonchemeng.org.my

The formation of rigid polyurethane foam is a complex process involving two primary, simultaneous reactions: a gelling reaction and a blowing reaction. google.comuc.edu The gelling, or polymerization reaction, involves the reaction between a polyol and a polyisocyanate to form the urethane (B1682113) linkages that create the polymer network. uc.edu The blowing reaction, typically the reaction of a polyisocyanate with water, generates carbon dioxide gas, which acts as the blowing agent to expand the polymer matrix into a foam. google.comekb.eg

This compound, as a tertiary amine catalyst, plays a role in promoting these reactions. google.comgoogleapis.com Amine catalysts activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water. poliuretanos.com.br The selection of the amine catalyst is critical as it influences not only the reaction rates but also the physical properties of the final foam, including its dimensional stability, adhesive strength, and thermal conductivity. googleapis.com

A critical aspect of producing high-quality polyurethane foam is maintaining a precise balance between the gelation and foaming (blowing) reactions. ekb.eg If the blowing reaction proceeds too quickly relative to the gelling reaction, the gas may escape before the polymer network is strong enough to contain it, leading to foam collapse. Conversely, if gelling is too rapid, the gas may be trapped in a rigid structure, resulting in a closed-cell foam with poor properties. uc.edu

In the production of isocyanurate-modified rigid polyurethane foams (PIR or polyisocyanurate foams), an additional key reaction is the trimerization of excess polyisocyanate to form isocyanurate rings. google.comgoogleapis.com These heterocyclic structures are known to significantly enhance the thermal stability and flame retardancy of the resulting foam. nih.gov

Emerging Catalytic Roles in Diverse Organic Transformations

While the primary application of this compound is in polyurethane chemistry, there is limited evidence in the available literature of its use in other areas of organic synthesis. One study mentions the use of this compound N-oxide in rhodium-catalyzed hydroboration reactions, suggesting a potential, albeit niche, application in fine chemical synthesis. mobt3ath.com Another patent describes a derivative, N-methylidine-1,1-dimethylundecylamine, as part of a chromium catalyst system for the trimerization of olefins. lookchem.com However, extensive research demonstrating a broad catalytic utility of this compound in diverse organic transformations is not apparent. The field is open for further investigation into how its specific properties, such as its basicity and hydrophobicity, might be leveraged in other catalytic cycles.

Catalyst Optimization and Kinetic Performance Evaluation

The optimization of catalyst systems in polyurethane production is a complex task aimed at controlling reaction kinetics to achieve desired processing characteristics and final product properties. topicsonchemeng.org.myresearchgate.net This involves adjusting the type and concentration of catalysts to precisely manage the timing of the gel, blow, and, if applicable, trimerization reactions. ekb.eg

Specific kinetic parameters, such as reaction rate constants and activation energies for this compound, are not well-documented in publicly accessible research. The evaluation of catalyst performance often relies on empirical methods, such as measuring cream time, gel time, and rise time during the foaming process. researchgate.net Optimization strategies frequently involve the use of synergistic catalyst mixtures. topicsonchemeng.org.my For example, a highly active but volatile catalyst might be paired with a less volatile, reactive catalyst to ensure consistent reaction rates throughout the process. uc.edu

Biological Interactions and Biomedical Research Perspectives

Investigations into Enzyme Inhibition Mechanisms

The inhibitory effects of N,N-Dimethylundecylamine derivatives on specific enzymes have been a key area of study, particularly in the context of metabolic pathways crucial for cell proliferation.

This compound N-oxide (UDAO), also referred to as C11DAO, has been identified as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govresearchgate.net DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for the synthesis of DNA and RNA. nih.govnih.gov This pathway is particularly important for rapidly proliferating cells, such as those found in tumors and activated lymphocytes. The inhibition of DHODH by compounds like UDAO can lead to pyrimidine starvation, thereby hindering cell growth and proliferation. nih.govacs.org UDAO is often used in the purification and crystallization of DHODH to maintain its stability. acs.orgnih.gov

The mechanism of DHODH involves the oxidation of dihydroorotate to orotate, a reaction coupled to the mitochondrial electron transport chain. nih.govnih.gov Quantum chemical studies have suggested that DHODH inhibitors may function by mimicking the transition state of the enzymatic reaction, thereby blocking the active site. nih.gov

X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors to human DHODH. nih.govresearchgate.netrcsb.org These studies have revealed a common binding site for various inhibitors within a tunnel that leads to the enzyme's active site. researchgate.net The structure of human DHODH complexed with different inhibitors, including those developed from screening novel chemical scaffolds, provides detailed insights into the molecular interactions that govern their inhibitory potency. nih.govresearchgate.netrcsb.org

For instance, the crystal structure of human DHODH has been solved in complex with potent inhibitors, revealing how these molecules occupy the ubiquinone binding pocket adjacent to the flavin mononucleotide (FMN) cofactor. researchgate.netaacrjournals.org UDAO, along with N,N-dimethyldecylamine N-oxide (DDAO), is frequently used in the crystallization conditions to obtain high-resolution structures of DHODH with various inhibitors. nih.govaacrjournals.orgproteopedia.orgpdbj.org These structural insights are crucial for the rational design and optimization of new and more effective DHODH inhibitors. nih.govrcsb.org

Given that rapidly dividing cells, such as activated lymphocytes and cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway, DHODH has become an attractive therapeutic target for autoimmune diseases and cancer. nih.govnih.govresearchgate.net Inhibition of DHODH can suppress the proliferation of these cells, offering a potential treatment strategy. aacrjournals.org

In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, inhibiting DHODH can dampen the aggressive proliferation of immune cells. nih.govnih.gov In cancer research, particularly for hematologic malignancies like acute myeloid leukemia (AML), DHODH inhibitors have shown promise. nih.govacs.orghaematologica.org These inhibitors can induce differentiation in AML cells, a process where the cancerous cells mature into non-proliferating, functional cells. nih.gov The development of novel DHODH inhibitors is an active area of research, with several compounds being investigated for their anti-cancer properties. acs.orgmedchemexpress.comnih.govnih.govmdpi.combrieflands.commdpi.com

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, particularly against pathogenic fungi.

Several studies have highlighted the antifungal properties of this compound derivatives. acs.orgnih.gov For example, a series of alkyldimethylamine cyanoboranes, including dimethylundecylamine cyanoborane, have shown notable activity against various human pathogenic fungi, including Candida albicans. acs.orgnih.govacs.org Candida albicans is an opportunistic yeast that can cause serious infections, especially in immunocompromised individuals. nih.govresearchgate.netmdpi.comajol.info

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For dimethylundecylamine cyanoborane and its dibromo derivative, MIC values against pathogenic fungi have been reported in the micromolar range, indicating potent antifungal activity. acs.orgnih.govacs.org Some of these derivatives have also shown efficacy against fluconazole-resistant strains, highlighting their potential to address the growing problem of antifungal drug resistance. nih.gov

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity has been a focus of research. acs.orgnih.govgoogle.com Studies have shown that the length of the alkyl chain attached to the nitrogen atom plays a crucial role in determining the antifungal potency. acs.orgnih.govacs.org A longer alkyl chain, such as the undecyl group in this compound, generally enhances antifungal activity. acs.orgnih.govgoogle.com

Furthermore, modifications to the molecule, such as the introduction of a cyanoborane group or halogenation, have been shown to influence the antimicrobial efficacy. acs.orgnih.gov The presence of a double bond at the end of the N-alkyl group can also enhance activity. nih.gov These structure-activity relationship (SAR) studies are vital for the design and synthesis of new antimicrobial compounds with improved efficacy and specificity. google.comresearchgate.net

Data Tables

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µmol/L) | Reference |

|---|---|---|---|

| Dimethylundecylamine cyanoborane | Human pathogenic fungi | 16.25 - 32.5 | acs.orgnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| This compound N-Oxide | UDAO / C11DAO |

| Dihydroorotate Dehydrogenase | DHODH |

| N,N-dimethyldecylamine N-oxide | DDAO |

| Flavin mononucleotide | FMN |

| Dimethylundecylamine cyanoborane | |

| Dimethylundecylamine dibromocyanoborane | |

| Candida albicans |

Research on Interactions with Biomolecules and Cellular Components

The biological interactions of this compound and related long-chain tertiary amines have been a subject of research, particularly concerning their effects on cellular membranes and proteins. As amphiphilic molecules, they possess the ability to interact with the lipid and protein components of cells, leading to a range of biological activities.

Research into the biological effects of long-chain alkylamines has demonstrated that their toxicity and activity are often correlated with the length of their alkyl chain. Studies on various organisms, including algae and fungi, have shown that the antimicrobial and cytotoxic properties of dimethyl tertiary amines tend to increase with the length of the alkyl chain. tandfonline.com The primary mechanism behind this toxicity is believed to be the disruption of cellular membranes. nih.gov The hydrophobic alkyl tail can intercalate into the lipid bilayer of the cell membrane, perturbing its structure and increasing its permeability, which can ultimately lead to cell death. nih.govsav.sk This membrane-disrupting capability is also highlighted by the use of dimethylundecylamine in methods for releasing proteins from cells.

The interaction of these tertiary amines is not limited to the lipid components of the cell. The N-oxide derivative of the closely related N,N-dimethyldodecylamine has been observed to cause the unfolding of the protein β-lactoglobulin, particularly at concentrations above its critical micelle concentration. Furthermore, studies have indicated that N-alkylamines can interact with specific protein targets, such as the sigma-1 receptor. scispace.com The binding of N-alkylamines to this receptor suggests a more specific mode of action beyond general membrane disruption. scispace.com

Modified versions of this compound have also been synthesized to explore their therapeutic potential. For instance, dimethylundecylamine cyanoborane and its dibromo derivative have demonstrated notable antifungal activity, indicating that the this compound scaffold can be a valuable starting point for the development of new bioactive compounds.

Cellular studies on the N-oxide derivative of N,N-dimethyldodecylamine have provided further insight into the potential cytotoxic effects of this class of compounds. In rat thymocytes, this derivative was shown to increase cell lethality and alter intracellular concentrations of calcium and zinc ions.

The following table summarizes some of the reported biological activities of this compound derivatives and related long-chain tertiary amines.

| Compound/Class | Organism/System | Observed Effect | Value | Reference |

| Dimethylundecylamine cyanoborane | Pathogenic fungi | Minimum Inhibitory Concentration (MIC) | 16.25 - 32.5 µmol/L | |

| Dimethylundecylamine dibromocyanoborane | Pathogenic fungi | Minimum Inhibitory Concentration (MIC) | 10.05 - 79 µmol/L | |

| Decyldimethylamine acetate | Basidiomycetes | Toxic Threshold | > 5 kg/m ³ | |

| Dodecyldimethylamine acetate | Basidiomycetes | Toxic Threshold | < 1 kg/m ³ | |

| N-alkyl-N,N-dimethylamine oxides (C14) | E. coli | Minimum Inhibitory Concentration (MIC) | 31 µM | nih.gov |

| N-alkyl-N,N-dimethylamine oxides (C14-C16) | S. aureus | Minimum Inhibitory Concentration (MIC) | 62 µM | nih.gov |

Table 1. Biological Activity of this compound Derivatives and Related Compounds. This interactive table provides a summary of the observed biological effects of various long-chain tertiary amines, including derivatives of this compound. The data highlights the influence of alkyl chain length and chemical modification on their antimicrobial and fungicidal properties.

Advanced Derivatives and Structure Function Correlations

Synthesis and Characterization of N-Oxide Derivatives (e.g., N,N-Dimethylundecylamine N-oxide)

The N-oxide derivative of this compound is a key example of how functionalization can yield new biological properties.

Synthesis and Characterization The synthesis of N,N-dimethylalkylamine N-oxides is typically achieved through the oxidation of the corresponding tertiary amine. researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or peroxyacids. nih.gov Protocols using H₂O₂ are considered environmentally favorable as they produce only water as a byproduct. nih.gov Another effective method involves the use of tert-butyl hydroperoxide in the presence of a vanadium oxyacetylacetonate catalyst. orgsyn.org These reactions are generally efficient, with reported yields for the oxidation of long-chain N,N-dimethylalkylamines being as high as 97-99.5%. researchgate.net The resulting N-oxide, this compound N-oxide, is a highly polar molecule. researchgate.net

Biological Activity this compound N-oxide, also known as C11DAO, has been identified as a novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). semanticscholar.org DHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of therapies against cancer and immunological disorders. semanticscholar.org

Furthermore, amine oxides derived from long-chain tertiary amines exhibit significant antimicrobial activity. asm.org The mechanism of action is believed to involve the disorganization of the microbial cell membrane structure, an effect that is highly dependent on the length of the hydrophobic alkyl group. asm.org

Properties of this compound N-oxide

| Property | Value | Source |

|---|---|---|

| CAS Number | 15178-71-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₂₉NO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 215.38 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.comsigmaaldrich.com |

| Synonym | n-Undecyl-N,N-Dimethylamine-Oxide | scbt.com |

Design and Evaluation of Cyanoborane Derivatives

The addition of a cyanoborane group to this compound has led to the development of derivatives with potent activities against various pathogens.

Design and Synthesis Amine-cyanoborane adducts are generally synthesized by reacting the parent amine with a borane (B79455) donor, such as NaBH₃CN, or through a Lewis acid exchange reaction. scispace.comnih.gov These derivatives have been investigated for a wide range of biological activities, including cytotoxic and hypolipidemic effects. nih.gov The design principle for the this compound derivative involves leveraging the long alkyl chain to enhance biological activity. acs.org

Evaluation of Biological Activity A study focusing on a series of alkyldimethylamine cyanoboranes identified dimethylundecylamine cyanoborane as a lead compound due to its significant antifungal activity against important human pathogenic fungi. acs.orgacs.org This derivative also demonstrated strong anti-leishmanial effects, with its potency increasing with dosage. scielo.br The antifungal activity is enhanced by the long alkyl chain attached to the nitrogen atom. acs.orgacs.org

Antifungal Activity of Dimethylundecylamine Cyanoborane

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μmol/L) |

|---|---|

| Candida albicans | 16.25 - 32.5 |

| Aspergillus fumigatus | 16.25 - 32.5 |

| Fluconazole-resistant strains | Reported as active |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach provides theoretical guidance to clarify structure-activity relationships and aids in the design of new compounds with desired properties.

For long-chain aliphatic amines like this compound and its derivatives, QSAR studies have been particularly insightful.

N-Oxidation Activity: A QSAR study on the in vitro N-oxidation of N,N-dimethylalkylamines (with chain lengths from C4 to C18) by liver microsomes revealed a parabolic relationship between the chain length and the rate of oxidation. nih.gov The activity was found to be maximal for the C12 analogue, N,N-dimethyldodecylamine. nih.gov This indicates that biological activity is controlled by multiple factors, including lipophilicity, stereochemistry, and the nucleophilicity of the amine. nih.gov

Antimicrobial Activity: Studies on the activity of long-chain aliphatic amines against bacteria like Streptococcus faecalis have shown that the length of the alkyl tail is the dominant structural feature influencing biological activity. nih.gov The substituents on the ammonium (B1175870) head were found to be of only secondary importance for tertiary amines. nih.gov

QSAR Insights for Long-Chain N,N-Dimethylalkylamines

| Structural Feature | Biological Activity Studied | Key Finding | Source |

|---|---|---|---|

| Alkyl Chain Length | Microsomal N-oxidation | Parabolic relationship; optimal activity observed around C12 chain length. | nih.gov |

| Alkyl Chain Length | Antibacterial Activity | Dominant factor for activity; longer chain increases potency. | nih.gov |

| Amine Head Group | Antibacterial Activity | Steric properties become important for tertiary amines, but are of secondary importance to tail length. | nih.gov |

Molecular Design Principles for Enhanced Specificity and Potency

The research into derivatives of this compound provides several molecular design principles for enhancing specificity and potency.

Optimizing Alkyl Chain Length: The undecyl (C11) chain is a critical determinant of activity. Its significant lipophilicity is crucial for activities that involve membrane interaction, such as the antimicrobial and antifungal effects. asm.orgacs.org However, for enzymatic processes like N-oxidation, there is an optimal chain length, with potency decreasing if the chain is too long or too short. nih.gov

Strategic Functionalization: The introduction of specific functional groups to the tertiary amine is a primary strategy for tailoring activity. The N-oxide group confers properties like DHODH inhibition, while the cyanoborane moiety imparts potent antifungal and anti-leishmanial activity. semanticscholar.orgacs.orgscielo.br

Halogenation: Further modifications to the derivatives can lead to enhanced potency. For instance, the halogenation of the cyanoborane adduct to create dimethylundecylamine dibromocyanoborane was found to improve its antifungal activity, highlighting a valuable strategy for lead optimization. acs.org

Exploiting Physicochemical Properties: Rational drug design principles, such as optimizing electrostatic interactions and considering molecular flexibility, are fundamental. nih.gov For long-chain amines, the balance between lipophilicity and steric factors is key to maximizing interactions with biological targets while maintaining appropriate physicochemical properties. nih.govnih.gov

Computational Chemistry and Theoretical Modeling

Simulation of Molecular Interactions (e.g., Protein-Ligand Binding)

Molecular simulations provide a "computational microscope" to observe how N,N-Dimethylundecylamine interacts with its environment, such as forming aggregates in solution or binding to a protein target.

Molecular dynamics (MD) is a computational technique that simulates the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the time evolution of a system, providing detailed information on its conformational dynamics and intermolecular interactions.

While direct MD studies on this compound are not prominent in the searched literature, extensive simulations have been performed on its close analog, N,N-dimethyldodecylamine-N-oxide (DDAO), which has a twelve-carbon tail. nih.gov These simulations show that DDAO molecules self-assemble in water to form micelles that are generally ellipsoidal in shape. The simulations provide detailed structural data, such as the area per headgroup and the number of hydrating water molecules. nih.gov Similar MD approaches would be used to study the aggregation behavior of this compound, predicting its critical micelle concentration and the structure of its aggregates.

In the context of protein-ligand interactions, MD simulations can be used to study the stability of a ligand in a protein's binding site, explore conformational changes in both the protein and the ligand upon binding, and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.govnottingham.ac.uk

A primary goal of simulating protein-ligand interactions is to predict the binding affinity, which is quantified by the binding free energy (ΔG_bind). Lower (more negative) values of ΔG_bind indicate stronger binding. Various computational methods exist to calculate these energies from simulation data. nottingham.ac.uk

Table 3: Methods for Binding Free Energy Calculation

| Method | Description | Application |

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | Combines molecular mechanics energies with continuum solvation models to estimate the binding free energy from a set of snapshots taken from an MD simulation. nih.gov | A popular "end-point" method that provides a balance between accuracy and computational cost. It is often used for ranking different ligands. |

| Alchemical Free Energy Calculations (e.g., FEP, TI) | Involves a non-physical ("alchemical") transformation where the ligand is gradually appeared or disappeared in the solvent and in the protein binding site. The free energy change is calculated along this transformation path. frontiersin.orged.ac.uk | Considered among the most accurate methods for calculating relative binding free energies between similar ligands. It is computationally demanding. |

| Direct Integration / Monte Carlo | Uses Monte Carlo sampling to directly integrate the binding free energy by attempting random insertions of the ligand into the protein's binding site. arxiv.org | A physical pathway method that avoids alchemical transformations but can be challenging for large, flexible ligands. |

These methods could be applied to quantify the binding affinity of this compound for a specific protein target. For instance, if this compound were being investigated as an inhibitor for a particular enzyme, free energy calculations could predict its potency and guide the design of more effective analogs. frontiersin.org

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules, providing fundamental insights into their geometry, stability, and reactivity. nih.govyoutube.comnanoacademic.com DFT is a computationally tractable QM method that calculates the electronic properties of a system based on its electron density. nih.govyoutube.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule with high accuracy. mdpi.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.comnih.gov

Calculate Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the van der Waals surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species. mdpi.com

Model Reaction Mechanisms: DFT can be used to map out the energy profile of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism at a molecular level. nih.gov

Simulate Spectroscopic Properties: Properties like vibrational frequencies (for IR and Raman spectra) and electronic transitions (for UV-Vis spectra) can be calculated to help interpret experimental data. researchgate.net

Table 4: Properties Investigated with Quantum Mechanical Methods

| Property | Description | Relevance to this compound |

| Electronic Energy | The total energy of the electrons in the molecule for a given nuclear configuration. | Determines molecular stability and is the basis for calculating reaction energies. |

| Electron Density | The probability of finding an electron at a particular point in space. youtube.com | Fundamental property from which other electronic properties are derived in DFT. youtube.com |

| Molecular Orbitals (HOMO/LUMO) | Describes the wavefunction of individual electrons. The HOMO and LUMO are particularly important for reactivity. | The lone pair on the nitrogen atom would be a major contributor to the HOMO, indicating its nucleophilic character. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond homolytically. | Can be used to predict the thermal stability of the molecule and identify the weakest bonds prone to breaking. |

| Hyperpolarizability | A measure of the nonlinear response of a molecule to an external electric field. | Determines the potential of the molecule for use in nonlinear optical (NLO) materials. nih.gov |

By applying these QM methods, a comprehensive electronic-level understanding of this compound can be achieved, providing a theoretical foundation for its observed chemical and physical properties.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing molecular property prediction, materials discovery, and chemical research. mdpi.comepfl.chnih.gov For this compound, a tertiary amine, these computational tools offer a powerful approach to predict its physicochemical properties, understand its behavior in various systems, and guide the design of new molecules with tailored functionalities. The primary application lies in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its activity or properties. researchgate.netmdpi.com

Research in this area leverages various ML algorithms, including artificial neural networks (ANNs), support vector machines (SVM), random forests, and gradient boosting methods, to build predictive models from datasets of related compounds. cnr.itacs.orgnih.gov While specific, in-depth ML studies focusing exclusively on this compound are not abundant in public literature, the methodologies are well-established for the broader classes of tertiary amines and surfactants to which it belongs. nih.govencyclopedia.pub These models are crucial for screening, optimization, and reducing the time and cost associated with experimental testing. epfl.chencyclopedia.pub

Detailed Research Findings

The application of ML in the study of tertiary amines and related surfactants has yielded significant predictive models for various properties. For instance, ML models have been successfully developed to predict the CO2 equilibrium solubility in tertiary amines, a critical parameter for carbon capture applications. cnr.itresearchgate.net In one such study, an XGBoost model demonstrated high accuracy in predicting CO2 solubility for several tertiary amines, achieving a mean absolute percentage error (MAPE) as low as 0.29% for certain compounds. researchgate.net

Similarly, the oxidative degradation rate of amines, a key factor in their industrial application and environmental persistence, has been modeled using machine learning. A CatBoost regression model was developed to predict degradation rates based on the chemical structures of 30 different amines, establishing correlations between features like alkyl chain length, steric hindrance, and the number of amino groups, and the amine's stability. nih.govacs.org It was found that longer alkyl chains generally decrease degradation rates in tertiary amines due to steric hindrance and electronic properties. nih.gov

A direct example of a QSPR prediction for this compound is the calculation of its Henry's Law Constant using a model that combines a group contribution method with neural networks. henrys-law.org This demonstrates the applicability of such predictive tools for estimating specific environmental and physical properties of the compound.

The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE). nih.gov The tables below illustrate the typical structure of research findings in this field, using hypothetical but representative data for a QSAR/QSPR study on tertiary amines that could include this compound.

Table 1: Predictive Performance of a Hypothetical QSAR Model for pKa of Tertiary Amines

This table showcases typical validation metrics for a machine learning model (e.g., Support Vector Machine) trained to predict the acid dissociation constant (pKa), a crucial property for amines.

| Model | Validation Method | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |

|---|---|---|---|---|

| SVM (RBF Kernel) | Training Set | 0.95 | 0.15 | 0.11 |

| SVM (RBF Kernel) | Test Set | 0.89 | 0.25 | 0.20 |

| Random Forest | Training Set | 0.98 | 0.11 | 0.08 |

| Random Forest | Test Set | 0.91 | 0.22 | 0.17 |

This table illustrates how an AI framework could be used to generate novel surfactant molecules, potentially using this compound as a structural backbone, by targeting specific physicochemical properties.

| Target Property | Desired Outcome | Generative Model | Predictive Model | Molecular Representation |

|---|---|---|---|---|

| Critical Micelle Concentration (CMC) | Low Value | Variational Autoencoder (VAE) | Graph Neural Network (GNN) | SELFIES Strings |

| Surface Tension | High Reduction | Reinforcement Learning (RL) + VAE | Graph Neural Network (GNN) | Molecular Graph |

| Biodegradability | High | Genetic Algorithm | Random Forest QSAR | Molecular Descriptors |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography)

Chromatographic methods are fundamental for separating N,N-Dimethylundecylamine from other components in a mixture and for its subsequent quantification. Both gas chromatography (GC) and liquid chromatography (LC) are valuable techniques for this purpose.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like tertiary amines. The choice of column and detector is critical for achieving good separation and sensitivity. For amine analysis, columns that are specifically designed to reduce tailing and improve peak shape are often employed. A study on the analysis of didecyldimethylammonium chloride in sludge utilized this compound as a recovery standard, with the final analysis being carried out by gas chromatography with flame ionization detection (GC-FID) after a dealkylation step in a hot GC injector. diva-portal.org This indicates that GC is a viable method for the analysis of this compound.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the analysis of amines in complex samples. While a specific method for this compound was not detailed in the provided results, a validated method for the determination of the closely related N,N-dimethyldodecylamine (DMDA) and N,N-dimethyloctadecylamine (DMOA) in river and seawater has been developed. nih.gov This method utilizes solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by LC-MS/MS analysis. nih.gov The successful application of this approach to similar long-chain dimethylalkylamines strongly suggests its applicability to this compound.

A summary of potential chromatographic conditions for this compound analysis, extrapolated from methods for similar compounds, is presented in the table below.

Table 1: Potential Chromatographic Techniques for this compound Analysis

| Technique | Column/Stationary Phase | Detector | Key Considerations | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Amine-specific columns (e.g., Rtx-5 Amine) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Derivatization may be necessary to improve volatility and peak shape. nih.gov High injector temperatures can lead to dealkylation. diva-portal.org | diva-portal.orgnih.gov |

Spectroscopic Approaches for Structural Elucidation (General)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. While specific spectra for this compound were not found in the search results, general principles of spectroscopic analysis can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools for confirming the structure of this compound.

In a ¹H NMR spectrum, one would expect to see distinct signals for the two methyl groups attached to the nitrogen atom, which would appear as a singlet. The various methylene (B1212753) groups (-CH₂-) along the undecyl chain would produce a series of multiplets, with the terminal methyl group of the undecyl chain appearing as a triplet.

In a ¹³C NMR spectrum, a unique signal would be present for each carbon atom in a different chemical environment, allowing for the confirmation of the 11-carbon chain and the two N-methyl carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, electron ionization (EI) would likely lead to fragmentation, with a prominent fragment resulting from alpha-cleavage adjacent to the nitrogen atom. Electrospray ionization (ESI), typically used with LC, would produce a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The key absorbances for this compound would be the C-H stretching vibrations of the alkyl chain and the C-N stretching vibrations. The absence of N-H stretching bands would confirm its tertiary amine nature.

Development of Robust Analytical Protocols for Complex Chemical and Biological Matrices

Analyzing this compound in complex matrices such as environmental water, wastewater, or biological tissues presents significant challenges due to the presence of interfering substances. chromatographyonline.com The development of robust analytical protocols is essential for obtaining accurate and reliable results.

A key step in analyzing trace levels of this compound in such matrices is sample preparation. The primary goals of sample preparation are to isolate the analyte from the matrix, remove interferences, and concentrate the analyte to a level suitable for detection. chromatographyonline.com

Solid-Phase Extraction (SPE): As demonstrated in the analysis of related long-chain amines in water, SPE is a highly effective technique for sample cleanup and concentration. nih.gov For this compound, which is a basic compound, a cation-exchange SPE sorbent could be employed. Alternatively, reversed-phase SPE (e.g., using a C18 sorbent) could be used to retain the nonpolar alkyl chain. The choice of sorbent and elution solvent would need to be optimized to achieve the best recovery and purity.

Liquid-Liquid Extraction (LLE): LLE is another classical technique that could be used to extract this compound from aqueous matrices into an immiscible organic solvent. The efficiency of the extraction would be dependent on the pH of the aqueous phase and the choice of the organic solvent.

Matrix Effects in LC-MS/MS: When using highly sensitive techniques like LC-MS/MS, matrix effects can be a significant issue. chromatographyonline.com Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com To mitigate this, the use of a stable isotope-labeled internal standard is highly recommended. chromatographyonline.com An ideal internal standard for this compound would be, for example, N,N-di(trideuteromethyl)undecylamine.

The development of a robust analytical protocol would involve the following steps:

Optimization of sample extraction and cleanup procedures (e.g., SPE).

Development and validation of a selective chromatographic method (GC or LC).

Confirmation of analyte identity using mass spectrometry.

Quantification using an appropriate calibration strategy, preferably with an internal standard to correct for matrix effects and variations in recovery.

A study on the determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in river and sea water highlights a robust protocol that includes solid-phase extraction followed by LC/MS/MS analysis, achieving method detection limits in the nanogram per liter range. nih.govsigmaaldrich.com This demonstrates the feasibility of developing sensitive and reliable methods for long-chain tertiary amines in complex environmental matrices.

Environmental Fate and Biotransformation Studies

Microbial Degradation and Metabolic Pathways (e.g., Calkyl-N bond fission)

The breakdown of long-chain alkylamines in the environment is largely dependent on microbial activity. Bacteria, particularly from the genus Pseudomonas, have demonstrated the ability to degrade primary alkylamines with chain lengths from C3 to C18. nih.gov The primary metabolic pathway for such compounds is initiated by the cleavage of the C-N bond. nih.govnih.gov

In the case of tertiary amines like N,N-Dimethylundecylamine, a crucial step in microbial metabolism is N-dealkylation, the removal of an alkyl group from the nitrogen atom. mdpi.com This process is a common metabolic pathway for many xenobiotics containing amine groups. mdpi.com Studies on similar compounds, such as N,N-dimethylformamide, show that degradation can proceed through sequential demethylation, leading to the formation of methylamine (B109427) and dimethylamine (B145610), which are then further metabolized. frontiersin.org

One identified mechanism for the degradation of long-chain alkylamines involves an initial cleavage of the Calkyl–N bond, which produces an alkanal (aldehyde) and an amine. nih.gov For this compound, this would likely involve the cleavage of the undecyl group or one of the methyl groups. The resulting alkanals can then be oxidized by alkanal dehydrogenases to form the corresponding fatty acids, which can enter central metabolic pathways like beta-oxidation. nih.govgenome.jp The cleavage of the C-N bond is a key transformation catalyzed by various enzymes, including cytochrome P450s in many organisms. mdpi.com

Research on a Pseudomonas species capable of degrading long-chain alkylamines revealed that the bacterium initiates the degradation via a Calkyl–N cleavage, mediated by a PMS-dependent alkylamine dehydrogenase. nih.gov While this specific study focused on primary alkylamines, the enzymatic machinery suggests a plausible pathway for the initial breakdown of the undecyl chain from this compound.

Table 1: Key Microbial Degradation Processes for Alkylamines

| Process | Description | Key Enzymes/Mechanisms | Potential Products from this compound | Source |

|---|---|---|---|---|

| N-Dealkylation | Removal of an alkyl group (methyl or undecyl) from the nitrogen atom. | Cytochrome P450 monooxygenases, Chloroformates, Cyanogen bromide (in chemical synthesis) | Undecylamine (B147597), N-methylundecylamine, Dimethylamine | mdpi.com |

| Calkyl-N Bond Fission | Cleavage of the bond between the long alkyl chain and the nitrogen atom. | Alkylamine dehydrogenase | Undecanal, Dimethylamine | nih.gov |

| Oxidative Demethylation | Stepwise removal of methyl groups from the nitrogen atom. | Methyl formamide (B127407) oxidase, Formamide oxidase (by analogy) | N-methylundecylamine, Undecylamine | frontiersin.org |

Research on the Formation of Byproducts (e.g., N-Nitrosodimethylamine Precursors from Dimethylamine Moiety)

A significant environmental concern with the degradation of N,N-dimethyl substituted compounds is the potential formation of hazardous byproducts. The dimethylamine moiety [(CH₃)₂N-] released during the degradation of this compound is a well-established precursor to the formation of N-Nitrosodimethylamine (NDMA). nsf.govacs.org NDMA is a potent hepatotoxin and is classified as a probable human carcinogen. acs.orgwikipedia.org

NDMA can be formed when dimethylamine reacts with nitrite (B80452) under specific conditions, such as during water disinfection processes involving chloramine (B81541) or ozonation. nsf.govacs.orgnih.gov Studies conducted at water reclamation facilities have shown that even at low concentrations, dimethylamine can be a significant contributor to the NDMA precursor pool, leading to a "rebound" of NDMA concentrations in finished water. nsf.gov In one facility, dimethylamine and its chlorinated analogue accounted for 5% to 43% of the total NDMA precursor pool. nsf.gov

The transformation of dimethyl-containing compounds into NDMA is a critical consideration in wastewater treatment. For instance, the ozonation of water containing N,N-dimethylsulfamide, another compound with a dimethylamine group, was found to convert 30-50% of it into NDMA. nih.gov Although this compound itself is not typically subjected to ozonation for this purpose, its presence in wastewater streams that undergo such treatment could contribute to NDMA formation following initial degradation and release of the dimethylamine moiety.

Table 2: Byproduct Formation from this compound Degradation

| Precursor | Reaction/Process | Resulting Byproduct | Significance | Source |

|---|---|---|---|---|

| Dimethylamine (from this compound) | Reaction with nitrite (nitrosation), often during water disinfection (e.g., chloramination, ozonation). | N-Nitrosodimethylamine (NDMA) | NDMA is a probable human carcinogen and a highly toxic disinfection byproduct. | nsf.govacs.orgnih.gov |

| Tertiary Amine Structure | Reaction with aqueous chlorine during disinfection. | Chlorammonium species (R₃N⁺-Cl) and other disinfection byproducts (DBPs). | Can enhance the degradation of other organic contaminants and form new, stable DBPs. | researchgate.net |

Environmental Distribution and Persistence in Aquatic Systems

The physical and chemical properties of this compound influence its distribution and persistence in the environment. Due to the presence of a polar amine group, many amines exhibit moderate to high water solubility, suggesting they are likely to be found predominantly in the hydrosphere if released. nih.gov Publicly available data indicates that this compound is considered very toxic to aquatic life with long-lasting effects, which implies a degree of persistence in aquatic environments. smolecule.com

The biodegradability of amines can vary significantly. While some are readily broken down, others, particularly certain tertiary amines, can be more resistant to degradation and persist in the environment. bellona.orgsemanticscholar.org Factors such as chain length and branching can influence the rate of biodegradation. semanticscholar.org The long alkyl chain of this compound may contribute to its persistence.

Once in aquatic systems, these compounds can be distributed between the water column, sediment, and aquatic organisms. researchgate.netmdpi.com The tendency of a chemical to adsorb to sediment or bioaccumulate is related to its hydrophobicity. While the amine group imparts some water solubility, the long undecyl chain gives this compound a significant nonpolar character, which may lead to partitioning into sediments and biota. Amines released into the environment can contribute to eutrophication and acidification in marine environments. bellona.org The persistence of some amines means they have the potential to cause long-term effects on aquatic ecosystems. nilu.no

Table 3: Environmental Fate Characteristics of this compound

| Environmental Compartment | Expected Behavior/Distribution | Governing Factors | Potential Impact | Source |

|---|---|---|---|---|

| Aquatic Systems (Water Column) | Likely to be found in the hydrosphere due to the polar amine group. | Water solubility, degradation rates. | Direct toxicity to aquatic organisms; precursor to harmful byproducts. | nih.govsmolecule.com |

| Sediments | Potential for adsorption to sediment particles. | Hydrophobicity of the undecyl chain. | Acts as a long-term reservoir, releasing the compound back into the water column over time. | researchgate.net |

| Biota | Potential for bioaccumulation in aquatic organisms. | Hydrophobicity, trophic transfer. | Toxic effects on organisms, potential for biomagnification through the food chain. | mdpi.com |

| Overall Persistence | Considered to have long-lasting effects, suggesting persistence. | Resistance to microbial degradation; chemical stability. | Long-term exposure and chronic toxicity to aquatic ecosystems. | smolecule.combellona.org |

Contributions to Advanced Materials Science

Integration in Polymer Chemistry and Engineering

The incorporation of tertiary amine moieties is a significant strategy in modern polymer chemistry for creating "smart" or functional polymers. While N,N-Dimethylundecylamine is not typically used as a primary monomer for polymerization, its functional group is central to materials that can respond to external stimuli. The integration of such amine moieties into polymer structures is often achieved through the polymerization of functional monomers containing the amine group or by post-polymerization modification.

Polymers bearing tertiary amine groups are particularly noted for their thermoresponsive properties. nih.gov These polymers can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in aqueous solutions, meaning they undergo a reversible phase transition from soluble to insoluble as the temperature changes. nih.gov This behavior is highly desirable for applications in areas like drug delivery, bio-separation, and smart coatings. The tertiary amine functionality, such as that in this compound, allows for the modulation of this phase transition behavior through changes in pH or exposure to CO2. nih.gov Protonation of the amine in acidic conditions or its reaction with CO2 can alter the polymer's hydrophilicity and, consequently, its transition temperature. nih.gov

Furthermore, the development of polymers with specific end-group functionalities is a cornerstone of advanced polymer engineering. escholarship.org Methodologies like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of polymers where the terminal group can be chemically transformed. For instance, polymers can be modified to introduce a terminal bromide, which then serves as an initiator for other types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). escholarship.org This enables the creation of complex block copolymers that combine different polymer segments to achieve tailored properties. While challenging, the synthesis of polymers like poly(N,N-dimethylacrylamide) by ATRP highlights the importance of the dimethylamino group in creating well-defined polymeric materials. escholarship.org

Role in Microemulsion Systems and Interfacial Science for Novel Applications

This compound and its derivatives play a crucial role as surfactants or co-surfactants in the formation of microemulsions. google.comgoogle.com A microemulsion is a thermodynamically stable, clear dispersion of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant molecules. google.com These systems are characterized by ultra-low interfacial tension, small droplet size, and the ability to solubilize both aqueous and oleic components. google.com

In the context of industrial applications, particularly for enhanced oil recovery from subterranean formations, this compound is listed as a key amine component in microemulsion formulations. google.comgoogle.comjustia.comgoogle.com These formulations are injected into oil wells to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil and improving extraction efficiency. The tertiary amine structure of this compound allows it to act as a co-surfactant, working in conjunction with primary surfactants to optimize the stability and performance of the microemulsion. google.com Its N-oxide derivative, this compound N-oxide, is also recognized as a semipolar surfactant used for similar purposes. justia.com

The effectiveness of these microemulsions depends on a precise balance of components, as detailed in the following table based on patent literature.

Table 1: Representative Composition of a Microemulsion Formulation for Oilfield Applications

| Component Category | Example Compound/Material | Purpose in Formulation | Reference(s) |

|---|---|---|---|

| Aqueous Phase | Water/Brine | Continuous or dispersed phase | google.com |

| Non-Aqueous Phase (Solvent) | Terpene (e.g., Limonene), Aromatic Esters | Oil phase; dissolves hydrocarbons | google.com |

| Primary Surfactant | Anionic or non-ionic surfactants | Forms stable interfacial film | google.com |

| Amine Co-surfactant | This compound | Stabilizes microemulsion, reduces interfacial tension | google.comgoogle.comgoogle.com |

| Optional Co-solvent | Glycols (e.g., Propylene Glycol) | Improves solubility and stability | nih.gov |

The ability to fine-tune the composition of these systems allows for the creation of highly effective fluids for mobilizing hydrocarbons under specific reservoir conditions. justia.com

Development of Functional Materials Incorporating Amine Moieties

The incorporation of amine moieties is a powerful method for creating functional materials with tailored properties. researchgate.net Amines can be integrated into material structures to impart reactivity, environmental responsiveness, or specific binding capabilities. researchgate.netflinders.edu.au The tertiary amine group, in particular, is a key feature in the development of stimuli-responsive polymers. nih.gov

Thermoresponsive polymers based on tertiary amines represent a significant class of functional materials. nih.gov These polymers can be designed to have a tunable lower critical solution temperature (LCST) or upper critical solution temperature (UCST). nih.gov The presence of the tertiary amine allows the polymer's phase transition to be controlled by external triggers like temperature, pH, and CO2 concentration. nih.gov This multi-responsive behavior is highly sought after for advanced applications. For example, a polymer that is soluble at room temperature could be triggered to collapse and release a payload upon a slight increase in temperature or a decrease in pH.

The table below summarizes various types of polymers that leverage tertiary amine moieties to achieve thermoresponsiveness.

Table 2: Examples of Thermoresponsive Polymers Based on Tertiary Amine Moieties

| Polymer Class | Monomer Example | Stimuli-Responsiveness | Phase Behavior | Reference(s) |

|---|---|---|---|---|

| Poly((meth)acrylamide)s | N,N-dimethylaminopropyl acrylamide | Temperature, pH, CO2 | LCST | nih.gov |

| Poly((meth)acrylate)s | 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | Temperature, pH, CO2 | LCST | nih.gov |

| Poly(styrene)s | N,N-dimethylaminopropyl styrene | Temperature, pH | LCST | nih.gov |

| Poly(vinyl alcohol)s | Amine-modified PVA | Temperature, pH | LCST/UCST | nih.gov |

By extension, this compound can be considered a building block for analogous functional materials. Its long alkyl chain could be used to introduce hydrophobic segments or to promote self-assembly in amphiphilic systems, while the tertiary amine head provides the locus for stimuli-responsiveness. The rich chemistry available for amines allows these moieties to be used as sites for cross-linking or for the covalent attachment of other functional molecules, opening up pathways to complex, multi-functional material systems. flinders.edu.au

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions of N,N-Dimethylundecylamine Research

Research into this compound and its derivatives has yielded significant academic contributions, primarily in the fields of materials science, medicinal chemistry, and organic synthesis.

In materials science , a notable application of this compound is its use as a capping agent in the synthesis of nanoparticles. For instance, it has been successfully employed in the creation of gold-core palladium-shell (Au(core)-Pd(shell)) bimetallic nanoparticles in toluene. researchgate.net The amphiphilic character of this compound allows it to stabilize nanoparticles, preventing their aggregation and controlling their size and shape, which are crucial factors for their application in catalysis and electronics. The self-assembly properties of such amphiphilic compounds are also leveraged to create ordered nanostructures, such as monolayers of nanoparticles on dendrimer templates, which have potential applications in advanced functional materials. acs.org

In the realm of medicinal chemistry , this compound has served as a crucial building block for the synthesis of novel compounds with biological activity. A significant breakthrough has been the development of dimethylundecylamine cyanoborane and its derivatives, which have demonstrated potent antifungal activity. acs.orgnih.gov These compounds have shown efficacy against important human pathogenic fungi, including strains resistant to conventional antifungal drugs like fluconazole. acs.orgnih.gov This line of research highlights the potential of modifying the this compound structure to create new therapeutic agents. Furthermore, the N-oxide derivative, this compound N-oxide, has been utilized in the crystallization of proteins, such as dihydroorotate (B8406146) dehydrogenase, a key target in cancer and autoimmune disease research. aacrjournals.orgsemanticscholar.org

In organic synthesis , tertiary amines like this compound are recognized for their catalytic activity. They can act as catalysts in various organic reactions, including the ring-opening polymerization of benzoxazines, which are precursors to high-performance phenolic resins. mdpi.com The development of new and efficient catalytic systems is a constant endeavor in chemistry, and the study of tertiary amines contributes to this goal. news-medical.netbeilstein-journals.orgorganic-chemistry.org

The following table summarizes some of the key research findings related to this compound and its derivatives.

| Research Area | Key Finding | Reference |

| Medicinal Chemistry | Dimethylundecylamine cyanoborane and its dibromo derivative exhibit significant antifungal activity against pathogenic fungi, including fluconazole-resistant strains. | acs.orgnih.gov |

| Materials Science | This compound serves as an effective capping agent for the synthesis of bimetallic nanoparticles in non-aqueous solvents. | researchgate.net |

| Biochemistry | This compound N-oxide is used as a detergent in the crystallization of membrane proteins like dihydroorotate dehydrogenase for structural studies. | aacrjournals.orgfu-berlin.degla.ac.uk |

| Organic Synthesis | Tertiary amines, including this compound, can act as catalysts in polymerization reactions. | mdpi.commobt3ath.com |

Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored, and certain methodological challenges persist.